

An In-depth Technical Guide to DL-Alpha-Tocopherol Nicotinate-d9

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *DL-Alpha-tocopherol nicotinate-d9*

Cat. No.: *B12423749*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Alpha-tocopherol nicotinate-d9 is the deuterium-labeled analogue of DL-alpha-tocopherol nicotinate, a synthetic compound that combines the antioxidant properties of vitamin E with the vasodilatory and lipid-modulating effects of nicotinic acid (niacin, vitamin B3). The incorporation of nine deuterium atoms into the tocopherol moiety provides a stable, heavier isotope version of the molecule, making it an invaluable tool in analytical and research settings. Its primary application is as an internal standard for quantitative analysis by mass spectrometry in pharmacokinetic and metabolic studies of vitamin E and its derivatives.^{[1][2]} This guide provides a comprehensive overview of the chemical properties, synthesis, and known biological roles of its non-deuterated counterpart, offering insights into its potential applications in research and drug development.

Chemical and Physical Properties

DL-Alpha-tocopherol nicotinate-d9 is a complex organic molecule with a molecular formula of $C_{35}H_{44}D_9NO_3$ and a molecular weight of approximately 544.87 g/mol.^[2] The "DL" designation indicates that it is a racemic mixture of stereoisomers. The "-d9" signifies the presence of nine deuterium atoms, which are strategically placed on the aromatic methyl groups of the tocopherol component. This isotopic labeling does not significantly alter the chemical properties of the molecule but provides a distinct mass signature for analytical detection.

Property	Value	Reference
Molecular Formula	C ₃₅ H ₄₄ D ₉ NO ₃	[2]
Molecular Weight	544.87 g/mol	[2]
CAS Number (non-labeled)	86362-36-9	[2]
Appearance	Not explicitly stated, likely a viscous oil or solid	N/A
Solubility	Expected to be soluble in organic solvents like ethanol, chloroform, and oils; practically insoluble in water.	[3]

Synthesis

While the specific, proprietary synthesis of **DL-Alpha-tocopherol nicotinate-d9** is not publicly detailed, a plausible synthetic route can be inferred from established methods for the synthesis of the non-labeled compound and general techniques for deuterium labeling.

Proposed Synthesis of the Deuterated Precursor: DL-Alpha-tocopherol-d9

The initial step would involve the synthesis of the deuterated tocopherol precursor. This can be achieved through methods such as the acid-catalyzed reaction of trimethylhydroquinone with isophytol, where the methyl groups of trimethylhydroquinone have been previously deuterated. General methods for deuterating aromatic methyl groups often involve H-D exchange reactions using deuterated reagents like D₂O in the presence of a catalyst.[4]

Esterification to Form DL-Alpha-tocopherol Nicotinate-d9

The deuterated DL-alpha-tocopherol would then be esterified with a nicotinic acid derivative. A common method involves the reaction of DL-alpha-tocopherol with nicotinoyl chloride in the presence of a base like pyridine, which acts as a catalyst and acid scavenger.[5]

Experimental Protocol: Synthesis of D, α -Tocopherol Nicotinate (Non-labeled Analogue)

This protocol is adapted from a patented method for the synthesis of the non-labeled D-enantiomer and provides a likely basis for the synthesis of the racemic, deuterated compound. [5]

- **Reaction Setup:** A solution of 34.6 grams of D, α -tocopherol in 100 mL of toluene is added to a solution of 13.6 g of nicotinic acid chloride hydrochloride dissolved in 100 mL of a 1:1 pyridine/toluene mixture.
- **Reaction Conditions:** The reaction mixture is allowed to stand overnight at room temperature.
- **Workup:** The mixture is diluted with an additional 100 mL of toluene and washed with a 5% sodium bicarbonate solution and water.
- **Purification:** The organic layer is dried over sodium sulfate and the solvent is evaporated under reduced pressure. The residue is dissolved in a 1:1 mixture of ethyl acetate-hexane and purified by column chromatography on neutral alumina.
- **Crystallization:** The fractions containing the product are combined, concentrated, and recrystallized from acetone-hexane to yield D, α -tocopherol nicotinate.

Biological Activity and Mechanism of Action

The biological activity of DL-Alpha-tocopherol nicotinate is attributed to its constituent parts: alpha-tocopherol and nicotinic acid. Upon administration, the ester is hydrolyzed to release these two active components. However, emerging research suggests that the intact molecule may also possess unique biological functions.[6][7]

Antioxidant and Membrane-Stabilizing Effects

The alpha-tocopherol component is a potent lipid-soluble antioxidant that protects cell membranes from oxidative damage by scavenging free radicals.[8] This action is crucial in mitigating lipid peroxidation, which is implicated in various pathological conditions. Studies on the non-labeled compound have shown that it can reduce oxidative stress in red blood cell membranes, thereby improving blood rheology.[5]

Cardiovascular and Lipid-Modulating Effects

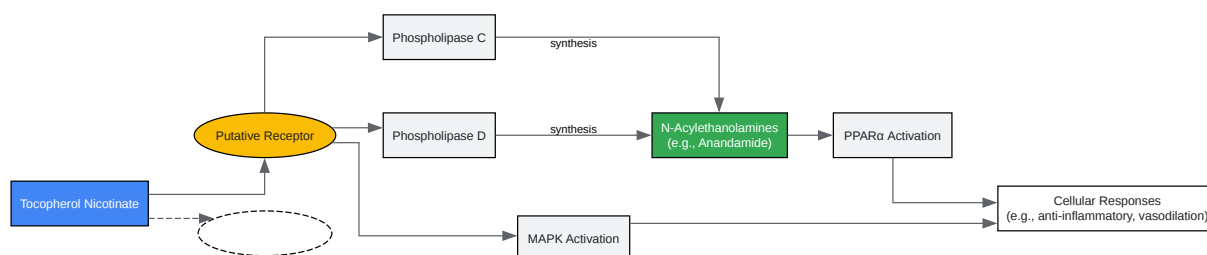
Nicotinic acid is well-known for its ability to lower plasma cholesterol and triglyceride levels.^[5] It also has vasodilatory effects, which can improve microcirculation. The combined effects of the antioxidant properties of tocopherol and the lipid-modulating and vasodilatory actions of nicotinic acid make this compound of interest for cardiovascular health.^{[5][8]}

Cell Signaling Pathways

Recent studies on tocopherol nicotinate have revealed its involvement in specific cell signaling pathways, independent of its hydrolysis into vitamin E and niacin.

- **Upregulation of N-Acylethanolamines:** Treatment of human vascular smooth muscle cells with tocopherol nicotinate has been shown to upregulate the levels of various primary fatty acid amides, including the endocannabinoid anandamide (arachidonylethanolamine) and palmitamide.^[6] These molecules are known to be important signaling lipids.
- **MAP Kinase Activation:** The same study demonstrated that tocopherol nicotinate can activate mitogen-activated protein kinases (MAPKs), suggesting a role in regulating cellular processes such as growth, differentiation, and stress responses.^[6]
- **Potential PPAR γ Activation:** While not directly demonstrated for tocopherol nicotinate, metabolites of vitamin E have been shown to act as allosteric activators of the peroxisome proliferator-activated receptor gamma (PPAR γ).^[9] Given that PPAR α is activated by N-acylethanolamines, whose production is stimulated by tocopherol nicotinate, a potential link to PPAR signaling warrants further investigation.^{[10][11]}

Diagram: Proposed Signaling Pathway of Tocopherol Nicotinate



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Caption: Proposed signaling cascade of tocopherol nicotinate.

Analytical Methodology

The primary utility of **DL-Alpha-tocopherol nicotinate-d9** is as an internal standard in mass spectrometry-based analytical methods.

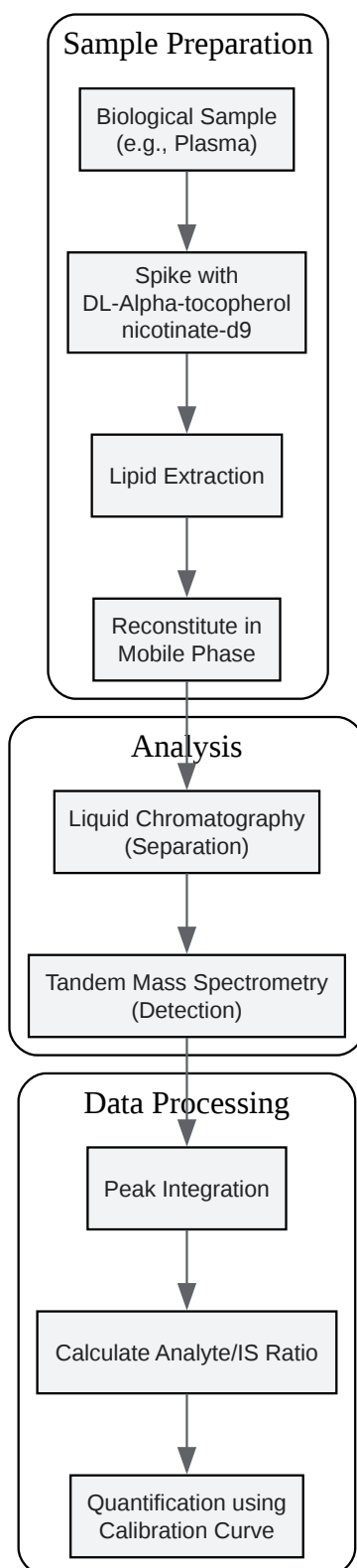
Experimental Protocol: Quantification of Tocopherols in Biological Samples using LC-MS/MS

This generalized protocol outlines the key steps in using a deuterated internal standard like **DL-Alpha-tocopherol nicotinate-d9** for the quantification of tocopherols and their derivatives in biological matrices.

- Sample Preparation:
 - To a known volume of biological sample (e.g., plasma, tissue homogenate), add a precise amount of the internal standard solution (**DL-Alpha-tocopherol nicotinate-d9** in a suitable organic solvent).
 - Perform a liquid-liquid extraction or solid-phase extraction to isolate the lipids, including the analyte and the internal standard.
 - Evaporate the solvent and reconstitute the residue in the mobile phase.

- LC-MS/MS Analysis:
 - Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
 - Use a suitable chromatographic column (e.g., C18) to separate the analyte from other matrix components.
 - Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte (non-labeled tocopherol nicotinate) and the internal standard (**DL-Alpha-tocopherol nicotinate-d9**).
- Data Analysis:
 - Integrate the peak areas for both the analyte and the internal standard.
 - Calculate the ratio of the analyte peak area to the internal standard peak area.
 - Determine the concentration of the analyte in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Diagram: Experimental Workflow for LC-MS/MS Quantification



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Caption: Workflow for quantitative analysis using an internal standard.

Applications in Research and Drug Development

DL-Alpha-tocopherol nicotinate-d9 is a critical tool for:

- Pharmacokinetic Studies: Accurately determining the absorption, distribution, metabolism, and excretion (ADME) of tocopherol nicotinate and other vitamin E derivatives.
- Metabolomics: Tracing the metabolic fate of tocopherols and identifying novel metabolites.[1]
- Bioavailability Studies: Comparing the bioavailability of different formulations of vitamin E.
- Clinical Trials: Precisely measuring drug levels in patients to ensure compliance and assess efficacy.
- Analytical Method Development: Serving as a reference standard for the development and validation of new analytical methods.[2]

Conclusion

DL-Alpha-tocopherol nicotinate-d9 is a highly specialized and valuable molecule for researchers and scientists in the fields of pharmacology, analytical chemistry, and drug development. Its role as a stable isotope-labeled internal standard enables precise and accurate quantification of tocopherol nicotinate and related compounds in complex biological matrices. Furthermore, understanding the biological activities of its non-deuterated counterpart, including its antioxidant properties and its emerging role in cell signaling, opens avenues for further research into the therapeutic potential of this dual-action compound. This technical guide provides a foundational understanding to support its effective use in a research and development setting.

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- To cite this document: BenchChem. [An In-depth Technical Guide to DL-Alpha-Tocopherol Nicotinate-d9]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12423749#what-is-dl-alpha-tocopherol-nicotinate-d9]

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